

A Spectroscopic Comparison of 1,4-Dioxaspiro[4.4]nonane and Its Derivatives

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Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.4]nonane

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of **1,4-Dioxaspiro[4.4]nonane** and its analogues, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the spectroscopic properties of **1,4-Dioxaspiro[4.4]nonane** and its derivatives. The spiroketal motif is a key structural feature in numerous natural products and pharmacologically active compounds. Understanding the spectroscopic signatures of this class of molecules is crucial for their identification, characterization, and the development of new synthetic methodologies. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presents detailed experimental protocols for these techniques, and includes visualizations to illustrate the molecular structures and analytical workflows.

Spectroscopic Data Summary

The following tables provide a summary of the key spectroscopic data for **1,4-Dioxaspiro[4.4]nonane** and a representative derivative, (2R,3R)-**1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid**.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
1,4-Dioxaspiro[4.4]nonane	1.63 - 1.75 (m, 4H, -C ₄ H ₈ -), 1.76 - 1.88 (m, 4H, -C ₄ H ₈ -), 3.88 (s, 4H, O-CH ₂ -CH ₂ -O)	24.0, 36.5, 64.2, 118.9
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid[1]	1.59–1.72 (m, 4H, -C ₄ H ₈ -), 1.74–1.87 (m, 2H, -C ₄ H ₈ -), 1.90–2.02 (m, 2H, -C ₄ H ₈ -), 4.78 (s, 2H, CH), 7.5 (br. s, 2H, -COOH)	24.0, 37.4, 77.9, 123.6, 171.4

Table 2: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrometry (m/z)
1,4-Dioxaspiro[4.4]nonane	C-O stretch: 1050-1150	Molecular Ion (M ⁺): 128.08. Key Fragments: 99, 86, 55[2]
(2R,3R)-Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate[1]	Not explicitly provided, but expect C=O stretch (ester) ~1730-1750 cm ⁻¹	Not explicitly provided

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]

- Sample Preparation: Solid samples are dissolved in a suitable deuterated solvent, such as acetone-d₆ or chloroform-d (CDCl₃).[1]
- Data Acquisition:

- ^1H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak. For (2R,3R)-**1,4-Dioxaspiro[4.4]nonane**-2,3-dicarboxylic acid, the spectrum was recorded in acetone- d_6 .[\[1\]](#)

Infrared (IR) Spectroscopy

FT-IR spectra are recorded to identify the functional groups present in the molecule.

- Sample Preparation:
 - Liquids: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
 - Solids: A potassium bromide (KBr) pellet is prepared by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared.
- Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} . The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

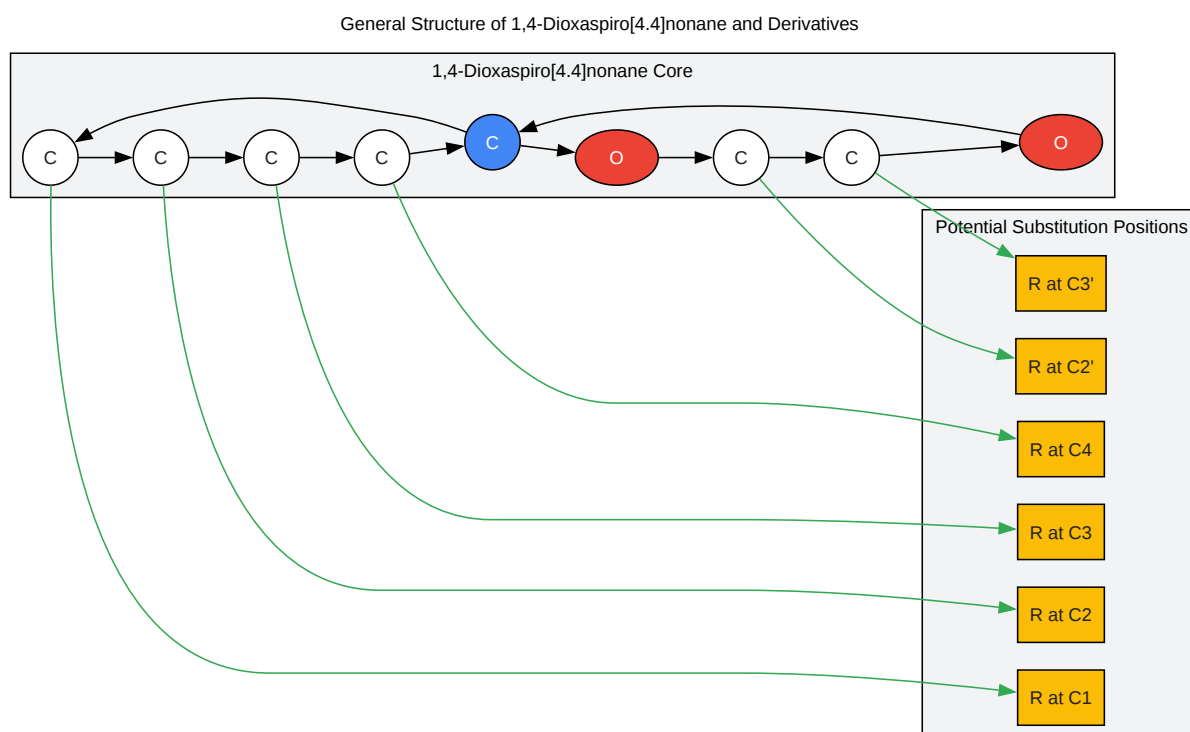
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like **1,4-Dioxaspiro[4.4]nonane** and its derivatives.

- Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or hexane.
- Gas Chromatography (GC):
 - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Temperature Program: The oven temperature is ramped to achieve good separation of the components.
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) at 70 eV is commonly used.
 - Analysis Mode: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the compound.

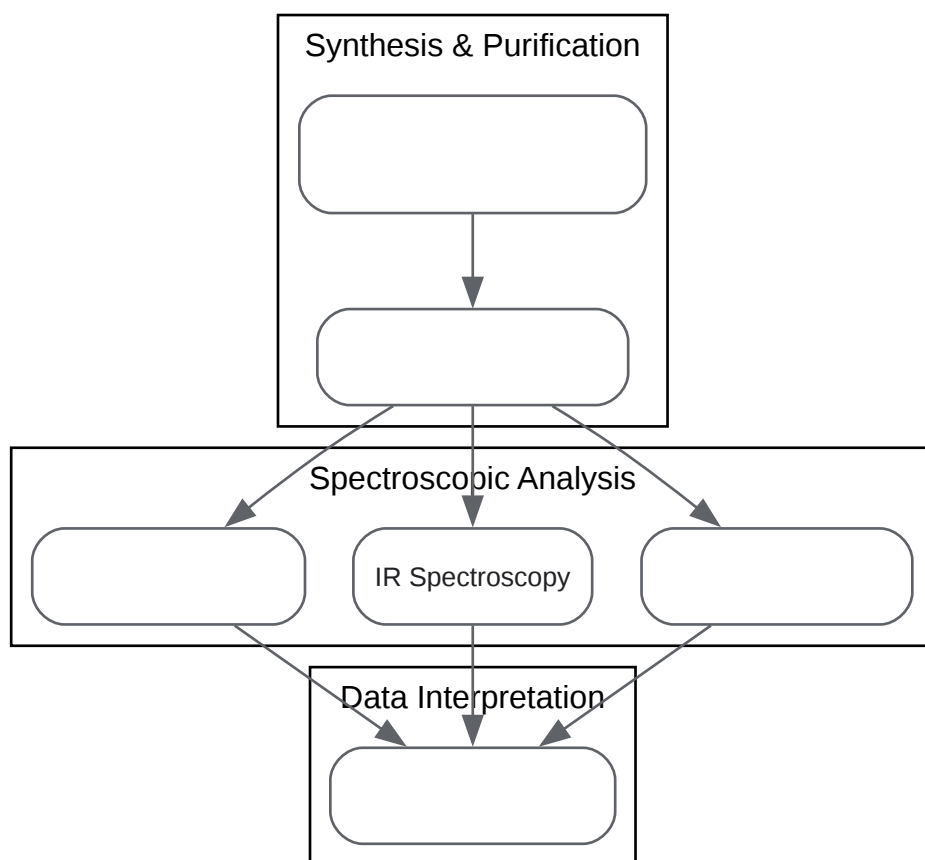
Visualizing Structure and Analysis

The following diagrams illustrate the general structure of **1,4-Dioxaspiro[4.4]nonane** and a typical workflow for its spectroscopic analysis.



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Caption: Molecular structure of **1,4-Dioxaspiro[4.4]nonane** with potential substitution sites.



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Caption: A typical workflow for the synthesis and spectroscopic analysis of spiroketals.

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References

- 1. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. 1,4-Dioxaspiro(4.4)nonane | C₇H₁₂O₂ | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]

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